molecular formula C27H26N2O7 B15182669 Einecs 299-159-9 CAS No. 93857-27-3

Einecs 299-159-9

Cat. No.: B15182669
CAS No.: 93857-27-3
M. Wt: 490.5 g/mol
InChI Key: MQNSNCRRGATDDF-HVDRVSQOSA-N
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Description

Einecs 299-159-9, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)OH+N2H4CH3C(CN)N2H2+H2O\text{CH}_3\text{C}(\text{CN})\text{OH} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{H}_2 + \text{H}_2\text{O} CH3​C(CN)OH+N2​H4​→CH3​C(CN)N2​H2​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) can add to monomers, leading to the formation of polymers.

    Substitution Reactions: In some cases, the free radicals can participate in substitution reactions, replacing hydrogen atoms in organic compounds.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the reaction. The major products formed from these reactions are polymers, which have a wide range of applications.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its key applications include:

    Polymer Chemistry: It is widely used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile, polymethyl methacrylate, and polystyrene.

    Biological Studies: The compound is used in studies involving radical-induced polymerization of biomolecules, aiding in the understanding of biological processes.

    Material Science: It is employed in the development of advanced materials, such as hydrogels and nanocomposites, due to its ability to initiate polymerization reactions.

    Industrial Applications: In industry, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, adhesives, and coatings, contributing to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:

CH3C(CN)N2H22CH3C(CN)+N2\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{H}_2 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\cdot + \text{N}_2 CH3​C(CN)N2​H2​→2CH3​C(CN)⋅+N2​

The generated free radicals (CH3C(CN)·) are highly reactive and can initiate polymerization reactions by adding to monomers. The molecular targets of these radicals are typically the double bonds in monomers, leading to the formation of polymer chains.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique in its ability to generate free radicals at relatively low temperatures, making it a preferred choice for many polymerization reactions. Similar compounds include:

    Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures compared to 2,2’-azobis(2-methylpropionitrile).

    Potassium Persulfate: Used in aqueous polymerization reactions, but it requires the presence of a reducing agent to generate free radicals.

    Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with slightly different decomposition characteristics.

The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its efficient radical generation at lower temperatures, making it suitable for a wide range of applications in polymer chemistry and material science.

Properties

CAS No.

93857-27-3

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H19NO4.C5H7NO3/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25;7-4-2-1-3(6-4)5(8)9/h3-14,22H,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

MQNSNCRRGATDDF-HVDRVSQOSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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